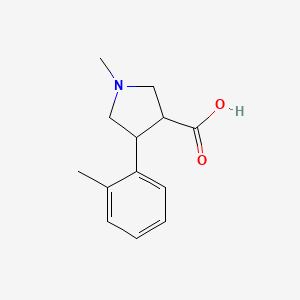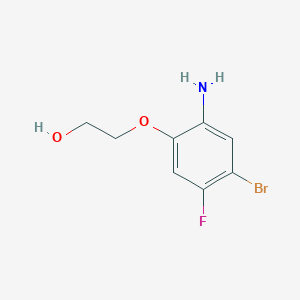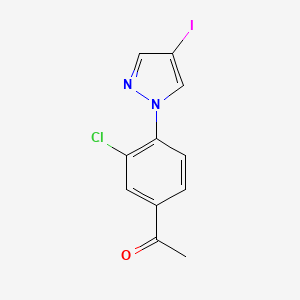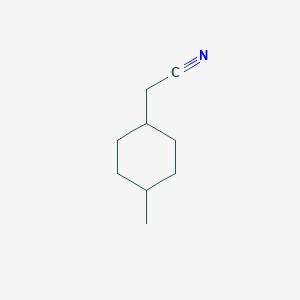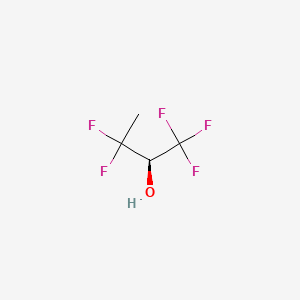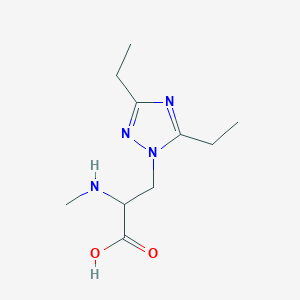
3-(3,5-Diethyl-1h-1,2,4-triazol-1-yl)-2-(methylamino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-Diethyl-1h-1,2,4-triazol-1-yl)-2-(methylamino)propanoic acid is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Diethyl-1h-1,2,4-triazol-1-yl)-2-(methylamino)propanoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carboxylic acids.
Substitution Reactions: Introduction of the diethyl groups at the 3 and 5 positions of the triazole ring can be achieved through alkylation reactions.
Amino Acid Derivative Formation: The propanoic acid moiety with a methylamino group can be introduced through amination and carboxylation reactions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions such as:
Catalysts: Use of metal catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of reaction temperature and pressure to ensure efficient synthesis.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring and amino acid moiety can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidized Derivatives: Formation of oxides or hydroxylated compounds.
Reduced Derivatives: Formation of amines or other reduced forms.
Substituted Derivatives: Introduction of various functional groups.
科学的研究の応用
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Antimicrobial Activity: Exhibits antimicrobial properties against certain pathogens.
Medicine
Drug Development: Investigated for potential therapeutic applications.
Pharmacology: Studied for its pharmacokinetic and pharmacodynamic properties.
Industry
Agriculture: Used in the development of agrochemicals.
Materials Science: Component in the synthesis of advanced materials.
作用機序
The mechanism of action of 3-(3,5-Diethyl-1h-1,2,4-triazol-1-yl)-2-(methylamino)propanoic acid involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of biochemical pathways, leading to desired biological effects.
類似化合物との比較
Similar Compounds
- 3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(methylamino)propanoic acid
- 3-(3,5-Diethyl-1h-1,2,4-triazol-1-yl)-2-(ethylamino)propanoic acid
Uniqueness
- Structural Features : Unique substitution pattern on the triazole ring.
- Biological Activity : Distinct biological activities compared to similar compounds.
特性
分子式 |
C10H18N4O2 |
|---|---|
分子量 |
226.28 g/mol |
IUPAC名 |
3-(3,5-diethyl-1,2,4-triazol-1-yl)-2-(methylamino)propanoic acid |
InChI |
InChI=1S/C10H18N4O2/c1-4-8-12-9(5-2)14(13-8)6-7(11-3)10(15)16/h7,11H,4-6H2,1-3H3,(H,15,16) |
InChIキー |
UZZUWTQAZKKBAM-UHFFFAOYSA-N |
正規SMILES |
CCC1=NN(C(=N1)CC)CC(C(=O)O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


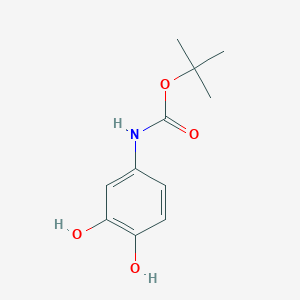

![2-{[1,1'-Biphenyl]-3-yl}benzoic acid](/img/structure/B13617160.png)
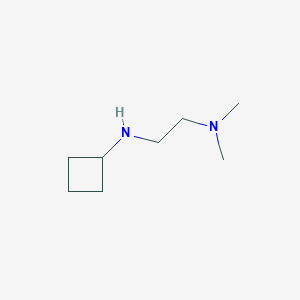
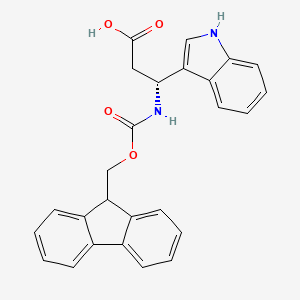
![[4-[3-(Trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate](/img/structure/B13617166.png)

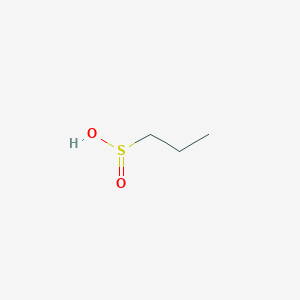
![1-Oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B13617189.png)
